Cas no 1599672-15-7 (cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol)
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol
- EN300-1269306
- 1599672-15-7
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- Inchi: 1S/C9H13NOS/c1-6-5-12-9(10-6)8(11)7-3-2-4-7/h5,7-8,11H,2-4H2,1H3
- InChI Key: WMERRFZZJOFINO-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1C(C1CCC1)O
Computed Properties
- Exact Mass: 183.07178521g/mol
- Monoisotopic Mass: 183.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 61.4Ų
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1269306-0.05g |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 0.05g |
$660.0 | 2023-05-26 | ||
| Enamine | EN300-1269306-0.1g |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 0.1g |
$691.0 | 2023-05-26 | ||
| Enamine | EN300-1269306-0.25g |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 0.25g |
$723.0 | 2023-05-26 | ||
| Enamine | EN300-1269306-0.5g |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 0.5g |
$754.0 | 2023-05-26 | ||
| Enamine | EN300-1269306-1.0g |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 1g |
$785.0 | 2023-05-26 | ||
| Enamine | EN300-1269306-2.5g |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 2.5g |
$1539.0 | 2023-05-26 | ||
| Enamine | EN300-1269306-5.0g |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 5g |
$2277.0 | 2023-05-26 | ||
| Enamine | EN300-1269306-10.0g |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 10g |
$3376.0 | 2023-05-26 | ||
| Enamine | EN300-1269306-50mg |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1269306-100mg |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol |
1599672-15-7 | 100mg |
$867.0 | 2023-10-02 |
cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol
Comprehensive Overview of Cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS No. 1599672-15-7)
The compound cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS No. 1599672-15-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The presence of both a cyclobutyl ring and a 4-methyl-1,3-thiazole moiety in its structure makes it a promising candidate for drug discovery and material science applications.
In recent years, the demand for heterocyclic compounds like cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol has surged, driven by their potential in addressing modern challenges such as antibiotic resistance and sustainable agriculture. Researchers are particularly interested in its molecular interactions and binding affinities, which could lead to breakthroughs in targeted therapies. The compound's CAS No. 1599672-15-7 is frequently searched in academic databases, reflecting its growing relevance in scientific literature.
One of the key advantages of cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol is its versatility. The thiazole ring is a common pharmacophore found in many FDA-approved drugs, while the cyclobutyl group enhances the molecule's stability and bioavailability. This combination makes it an attractive scaffold for designing new small-molecule inhibitors and catalytic agents. Its synthesis and characterization have been detailed in several peer-reviewed journals, highlighting its potential in medicinal chemistry.
The compound's applications extend beyond pharmaceuticals. In the agrochemical sector, cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol is being explored for its role in developing eco-friendly pesticides. Its ability to interact with specific enzymes in pests while minimizing harm to non-target organisms aligns with the global push for sustainable farming practices. This dual utility in human health and agriculture underscores its importance in contemporary research.
From a technical standpoint, the synthesis of cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol involves multi-step organic reactions, including cycloaddition and functional group transformations. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These methodologies ensure that the compound meets the stringent standards required for preclinical studies and industrial applications.
In conclusion, cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS No. 1599672-15-7) represents a cutting-edge example of how heterocyclic chemistry can address real-world problems. Its multifaceted applications, coupled with its synthetic accessibility, make it a valuable asset for researchers and industries alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping the future of drug development and sustainable agriculture.
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